UCB-H UCB-H UCB-H is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Brand Name: Vulcanchem
CAS No.:
VCID: VC1572590
InChI: InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2
SMILES: O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1
Molecular Formula: C16H12F4N2O
Molecular Weight: 324.2786

UCB-H

CAS No.:

Cat. No.: VC1572590

Molecular Formula: C16H12F4N2O

Molecular Weight: 324.2786

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

UCB-H -

Specification

Molecular Formula C16H12F4N2O
Molecular Weight 324.2786
IUPAC Name 1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2
Standard InChI Key KNDCJGAPPBQUTQ-UHFFFAOYSA-N
SMILES O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1
Appearance Solid powder

Introduction

Chemical Structure and Properties

UCB-H, specifically in its radioisotope form [18F]UCB-H, is a specialized molecular probe used in Positron Emission Tomography (PET) imaging. The compound has a distinct chemical identity that enables its specific binding to SV2A proteins.

Molecular Composition

UCB-H has the molecular formula C16H12F4N2O, with the official chemical name (4R)-1-[(3-(18F)fluoranylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one . This structure incorporates a fluorine-18 radioisotope, which serves as the positron-emitting element for PET detection. The molecular structure contains a pyrrolidin-2-one core with a trifluorophenyl group and a fluoropyridine moiety, creating a compound that selectively binds to SV2A proteins in synaptic vesicles.

Structural Identifiers

The compound can be identified through several standardized chemical notations:

  • SMILES: C1C@@HC3=CC(=C(C(=C3)F)F)F

  • InChI: InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i19-1

  • InChIKey: KNDCJGAPPBQUTQ-WIFCSBLESA-N

Physical Properties

UCB-H exhibits specific physicochemical properties that can be measured through various analytical techniques. The predicted collision cross-section (CCS) values for various ionization states of the molecule are presented in Table 1.

Table 1: Predicted Collision Cross Section Values for UCB-H

Adductm/zPredicted CCS (Ų)
[M+H]+324.09838179.4
[M+Na]+346.08032189.3
[M+NH4]+341.12492183.5
[M+K]+362.05426184.0
[M-H]-322.08382177.9
[M+Na-2H]-344.06577183.2
[M]+323.09055180.1
[M]-323.09165180.1

Source: Physical property predictions

Radiochemistry and Production

The production of [18F]UCB-H involves sophisticated radiochemical synthesis techniques to incorporate the radioactive fluorine-18 isotope into the molecular structure.

Synthesis Methods

[18F]UCB-H can be synthesized through multiple approaches. One established method involves a 4-step radiosynthesis process that includes nucleophilic labeling of a pyridine precursor, followed by reductive amination of the labeled product and internal cyclization . Another streamlined approach utilizes a one-step radiolabeling of a pyridyliodonium precursor, which has been documented to produce high-quality radiotracer material .

Production Parameters

The radiochemical purity of produced [18F]UCB-H typically exceeds 97%, with reports ranging from 97.1 ± 1.9% to greater than 98% . The molar activity at the time of injection varies between studies, with values reported as 98.9 ± 68.7 GBq/μmol and 54 ± 32 GBq/μmol, reflecting differences in production facilities and methodologies . For research applications, the compound is typically formulated in 0.9% aqueous saline with 3% ethanol (v/v) to ensure stability and biocompatibility .

Pharmacokinetics and Modeling

Understanding the in vivo behavior of [18F]UCB-H is essential for its application in PET imaging studies and interpretation of resulting data.

Kinetic Modeling Approaches

Multiple kinetic modeling approaches have been evaluated for [18F]UCB-H PET data analysis:

  • The two-compartment model (2TCM) has been identified as optimal for fitting [18F]UCB-H pharmacokinetic data, though challenges with model convergence have been noted in some cases, particularly with large total volume of distribution (VT) or large uncertainty in parameter estimates .

  • To address instability issues, researchers have implemented a coupled fit approach where K1/k2 is fixed across brain regions, which has been shown to stabilize quantification .

  • The graphical method of Logan has been demonstrated to provide more robust estimates of VT with only a small bias compared to 2TCM, making it particularly useful for clinical studies .

Displacement studies using [19F]UCB-H have shown that only about 50% of the total [18F]UCB-H signal can be displaced at maximal occupancy of SV2A, indicating a significant non-displaceable binding component .

Applications in Neurological Research

[18F]UCB-H has been applied in various preclinical and clinical research settings to investigate normal brain physiology and pathological conditions.

Studies in Animal Models

In animal studies, [18F]UCB-H has primarily been used to investigate changes in SV2A expression during development and in disease states. For instance, longitudinal studies in control rats demonstrated a significant increase in [18F]UCB-H binding as animals aged, particularly when comparing adolescent rats (38-42 days old) to young adult (80 days old) and mature adult (145 days old) rats .

The experimental protocols typically involve intravenous administration of [18F]UCB-H (approximately 37 ± 4 MBq), followed by PET scanning for 60 minutes . These studies have shown high reproducibility, with test-retest variability reported around 10.4% ± 6.6% .

Applications in Epilepsy Research

One of the most promising applications of [18F]UCB-H is in epilepsy research. Studies have demonstrated that the radiotracer can detect progressive decreases in SV2A expression during the development of temporal lobe epilepsy . This capability allows researchers to differentiate between healthy and epileptic animals in vivo throughout disease progression.

Research has shown that while control animals exhibit increased [18F]UCB-H binding as they age, this increase is significantly lower in epileptic animals, resulting in detectable group differences across all phases of the disease . These findings have been validated through correlation with ex vivo immunofluorescence measurements of SV2A expression, confirming the biological relevance of the PET signal .

Comparison with Other SV2A Tracers

[18F]UCB-H was one of the first SV2A-specific PET tracers developed, paving the way for subsequent innovations in this area.

Relative Performance

Comparative studies have indicated that [18F]UCB-H demonstrates a lower specific signal compared to newer SV2A-targeting radiotracers . This limitation is evidenced by displacement studies showing only 50% displacement of the total [18F]UCB-H signal at maximal occupancy of SV2A .

Despite this limitation, parameters such as the non-displaceable distribution volume (VND) and the influx parameter (K1) for [18F]UCB-H are similar to those reported for other SV2A ligands, suggesting comparable transport and non-specific binding properties .

Technical Considerations

The radiochemical purity, stability, and reproducibility of [18F]UCB-H make it a reliable tool for SV2A imaging, despite some limitations in signal-to-noise ratio compared to newer alternatives. The established production methods and well-characterized pharmacokinetics of [18F]UCB-H continue to make it a valuable option for certain research applications.

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